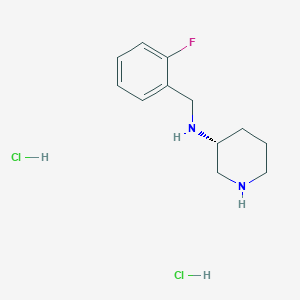
(R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride” is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride” are not detailed in the available resources .科学的研究の応用
Development of Synthetic Routes
A study by Yoshida et al. (2014) outlines the development of a practical and scalable synthetic route to YM758 monophosphate, a potent If current channel inhibitor, demonstrating the utility of (R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride in streamlining pharmaceutical synthesis processes. This route improved the overall yield and efficiency, highlighting the compound's significance in the synthesis of complex molecules (Yoshida et al., 2014).
Building Block for Medicinal Chemistry
Research by Shaw et al. (2013) reports the first enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol, using an enantioselective fluorination methodology. This study emphasizes the compound's role as a valuable building block for medicinal chemistry, showcasing its potential in the synthesis of enantiopure materials with high levels of enantioselectivity (Shaw et al., 2013).
Antimicrobial Activity
Anuse et al. (2019) synthesized and evaluated a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for their antimicrobial activity. The study suggests the potential of derivatives of (R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride in combating microbial resistance, highlighting the compound's relevance in developing new antimicrobial agents (Anuse et al., 2019).
Drug Discovery and Development
Ng et al. (2014) explored the copper-catalyzed N-arylation of alkylamines promoted by organic soluble ionic bases, including the use of piperidine derivatives. This study underscores the importance of (R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride in facilitating the development of new drugs through efficient synthesis pathways, demonstrating its application in drug discovery and development (Ng et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R)-N-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCWDYKSPOBDMO-NVJADKKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=CC=C2F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)


![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2699977.png)
![7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2699978.png)


![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)




![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)